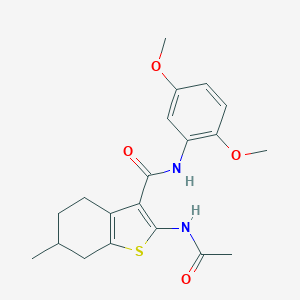![molecular formula C26H34N2O3S B289425 N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as BVT-948 or simply as benzamide. Benzamide is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a critical role in DNA repair and cell survival.
作用機序
Benzamide works by inhibiting the N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide enzyme, which plays a critical role in DNA repair. When DNA is damaged, N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is activated and recruits other proteins to repair the damage. However, if N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide is inhibited, the damaged DNA cannot be repaired, leading to cell death. This mechanism of action makes benzamide a promising candidate for cancer treatment, as cancer cells are more reliant on N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide for DNA repair than normal cells.
Biochemical and Physiological Effects
Benzamide has been shown to have a number of biochemical and physiological effects. In addition to its N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibitory activity, benzamide has been shown to inhibit the activity of other enzymes, such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). These enzymes play important roles in cell signaling and regulation, and their inhibition by benzamide may contribute to its therapeutic effects. Benzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of benzamide for lab experiments is its specificity for N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibition. This allows researchers to study the effects of N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibition in a controlled manner. However, one limitation of benzamide is its relatively low potency compared to other N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibitors. This means that higher concentrations of benzamide may be required to achieve the desired effects, which can be problematic in some experimental settings.
将来の方向性
There are several future directions for research on benzamide. One area of interest is in the development of more potent N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibitors based on the structure of benzamide. This could lead to more effective cancer treatments with fewer side effects. Another area of interest is in the development of N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibitors for the treatment of neurodegenerative diseases. Finally, there is interest in studying the effects of benzamide on other enzymes and pathways, such as GSK-3β and CDK5, to better understand its mechanism of action and potential therapeutic uses.
合成法
The synthesis of benzamide involves several steps, starting with the reaction of 2-bromo-1,1,2-triphenylethane with tert-butylamine to form N-tert-butyl-2-bromo-1,1,2-triphenylethanamine. The resulting compound is then reacted with 2,6-dimethylmorpholine-4-carboxylic acid to form N-tert-butyl-2-(2,6-dimethylmorpholin-4-yl)ethylamine. Finally, this compound is reacted with 4,5,6,7-tetrahydrobenzothiophene-2-carboxylic acid to form N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide.
科学的研究の応用
Benzamide has been extensively studied for its potential applications in various biomedical research fields. One of the most promising areas of research is in the treatment of cancer. N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibitors, such as benzamide, have been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. This is because N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibitors prevent cancer cells from repairing DNA damage, leading to cell death. Benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide inhibitors have been shown to protect neurons from damage and improve cognitive function in animal models of these diseases.
特性
分子式 |
C26H34N2O3S |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
N-[6-tert-butyl-3-(2,6-dimethylmorpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H34N2O3S/c1-16-14-28(15-17(2)31-16)25(30)22-20-12-11-19(26(3,4)5)13-21(20)32-24(22)27-23(29)18-9-7-6-8-10-18/h6-10,16-17,19H,11-15H2,1-5H3,(H,27,29) |
InChIキー |
PHTFAQKLTQLKNF-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289342.png)
![Methyl 4-{[(6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}benzoate](/img/structure/B289343.png)
![6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289345.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289346.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289349.png)
![ethyl 3-[(5-chloro-2-methoxyanilino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289350.png)
![ethyl 3-[(2,5-dimethoxyanilino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289351.png)
![Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289352.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289353.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289354.png)
![N-(2,4-dimethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289359.png)

![ethyl 2-(acetylamino)-3-[(2,4-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289364.png)
![Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289365.png)